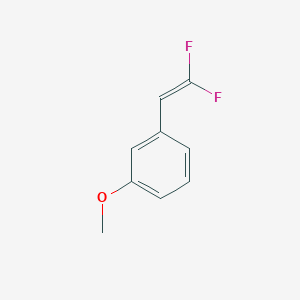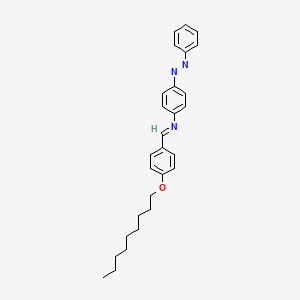
4-[4-n-Nonyloxybenzylideneamino)azobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-n-Nonyloxybenzylideneamino)azobenzene is a compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. Azobenzenes are well-known for their photoisomerization properties, where they can switch between trans and cis forms upon exposure to light. This unique property makes them valuable in various applications, including dyes, molecular switches, and advanced materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-n-Nonyloxybenzylideneamino)azobenzene typically involves the azo coupling reaction, which is a classical method for preparing azo compounds. This reaction involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as phenol or aniline derivatives, to form the azo compound.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-n-Nonyloxybenzylideneamino)azobenzene undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between trans and cis forms upon exposure to UV or visible light.
Oxidation and Reduction: The azo group can be reduced to form hydrazo compounds or oxidized to form nitroso derivatives.
Substitution Reactions: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV or visible light is used to induce the isomerization.
Reduction: Common reducing agents include sodium dithionite and zinc in acetic acid.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products
Photoisomerization: Trans and cis isomers of the compound.
Reduction: Hydrazo compounds.
Oxidation: Nitroso derivatives.
Applications De Recherche Scientifique
4-[4-n-Nonyloxybenzylideneamino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a molecular switch in various chemical reactions and processes.
Biology: Employed in the study of photoresponsive DNA and protein interactions.
Medicine: Investigated for potential use in drug delivery systems and photopharmacology.
Industry: Utilized in the development of smart materials, such as light-responsive polymers and coatings.
Mécanisme D'action
The primary mechanism of action for 4-[4-n-Nonyloxybenzylideneamino)azobenzene is its ability to undergo photoisomerization. Upon exposure to UV or visible light, the compound switches between its trans and cis forms. This conformational change can affect the compound’s interaction with other molecules, such as DNA or proteins, leading to changes in their structure and function . The molecular targets and pathways involved include DNA base-stacking interactions and protein conformational changes .
Comparaison Avec Des Composés Similaires
4-[4-n-Nonyloxybenzylideneamino)azobenzene can be compared with other azobenzene derivatives:
4-(Benzylideneamino)azobenzene: Lacks the nonyloxy group, resulting in different mesomorphic properties.
3-(4-Dodecyloxybenzoyloxy)azobenzene: Exhibits different phase behavior and thermal properties.
Disperse Red 1: A commonly used azobenzene dye with different photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique mesomorphic and photophysical properties, making it suitable for specialized applications in materials science and photochemistry .
Propriétés
Numéro CAS |
37635-43-1 |
|---|---|
Formule moléculaire |
C28H33N3O |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
1-(4-nonoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C28H33N3O/c1-2-3-4-5-6-7-11-22-32-28-20-14-24(15-21-28)23-29-25-16-18-27(19-17-25)31-30-26-12-9-8-10-13-26/h8-10,12-21,23H,2-7,11,22H2,1H3 |
Clé InChI |
YVPYZHCSBVXQFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
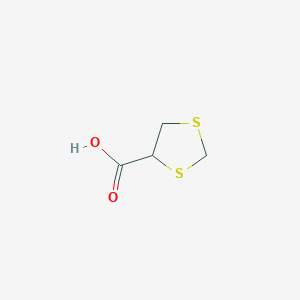
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B14140477.png)
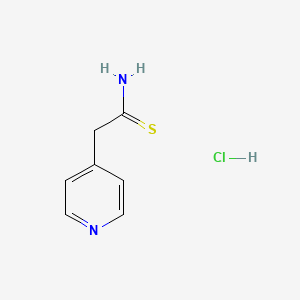
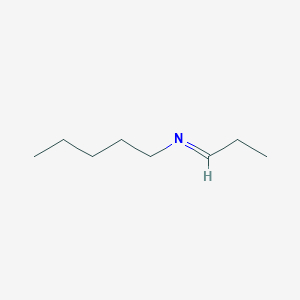
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B14140495.png)


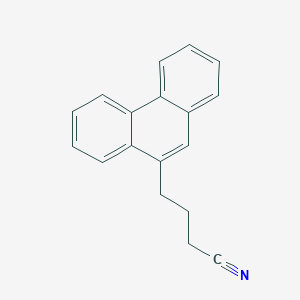
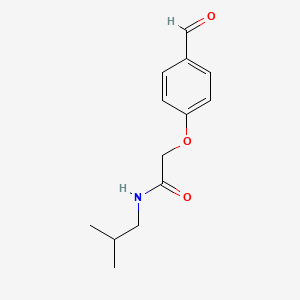
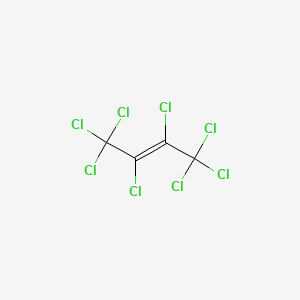
![4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14140532.png)
